N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE
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Overview
Description
N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C11H17N7. This compound is known for its unique structure, which includes a triazine ring substituted with dimethylamino groups and an allyl cyanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with allyl cyanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of automated systems and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the cyanamide moiety.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on biomolecules, leading to various biological effects. The allyl cyanamide moiety can undergo metabolic transformations, contributing to the compound’s overall activity. The pathways involved include nucleophilic attack on the triazine ring and subsequent reactions leading to the formation of active intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide
- 4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl(methoxymethyl)cyanamide
- 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide
Uniqueness
N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to the presence of the allyl cyanamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the triazine ring.
Properties
CAS No. |
93286-75-0 |
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Molecular Formula |
C11H17N7 |
Molecular Weight |
247.3g/mol |
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-prop-2-enylcyanamide |
InChI |
InChI=1S/C11H17N7/c1-6-7-18(8-12)11-14-9(16(2)3)13-10(15-11)17(4)5/h6H,1,7H2,2-5H3 |
InChI Key |
KTLOLZKIYLNVLF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N(CC=C)C#N)N(C)C |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(CC=C)C#N)N(C)C |
Origin of Product |
United States |
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